molecular formula C6H3ClN2S B1449899 4-Chloro[1,3]thiazolo[5,4-C]pyridine CAS No. 1159828-95-1

4-Chloro[1,3]thiazolo[5,4-C]pyridine

Cat. No.: B1449899
CAS No.: 1159828-95-1
M. Wt: 170.62 g/mol
InChI Key: KYXFVXOEMXFSKJ-UHFFFAOYSA-N
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Description

4-Chloro[1,3]thiazolo[5,4-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties results in a compound with significant potential in medicinal chemistry and various industrial applications. The presence of chlorine at the fourth position of the thiazole ring further enhances its chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

4-Chloro[1,3]thiazolo[5,4-C]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphoinositide 3-kinase (PI3K), where it acts as a potent inhibitor . This interaction is significant because PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, this compound can modulate these processes, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent . Additionally, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, further supporting its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the PI3K/AKT signaling pathway . Additionally, this compound may interact with other biomolecules, such as topoisomerase I, leading to DNA damage and cell death . These interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained inhibition of PI3K and other targets, resulting in long-term changes in cell signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits PI3K, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which is responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro[1,3]thiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of chloronitropyridine with thioamide or thiourea under specific conditions . The reaction is usually carried out in a solvent such as isopropyl alcohol at elevated temperatures, often under ultrasonic activation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro[1,3]thiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4-Chloro[1,3]thiazolo[5,4-C]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro[1,3]thiazolo[5,4-C]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXFVXOEMXFSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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